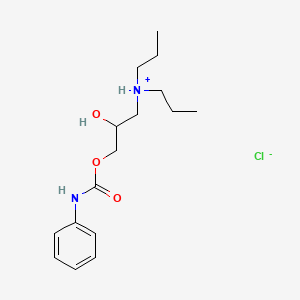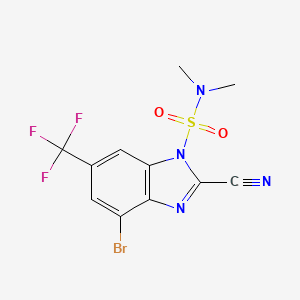
4-Bromo-2-cyano-n,n-dimethyl-6-(trifluoromethyl)-1h-benzimidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo sulfonation, bromination, and cyanation reactions. The reaction conditions may vary, but common reagents include sulfuric acid for sulfonation, bromine or N-bromosuccinimide for bromination, and cyanogen bromide for cyanation. The trifluoromethyl group is usually introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The presence of the bromine, cyano, and trifluoromethyl groups enhances the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-BENZIMIDAZOLE-1-SULFONAMIDE: Lacks the bromine, cyano, and trifluoromethyl groups, resulting in different chemical and biological properties.
4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)-BENZIMIDAZOLE: Similar structure but without the sulfonamide group.
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-6-(TRIFLUOROMETHYL)-: Similar but lacks the N,N-dimethyl group.
Uniqueness
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
113170-74-4 |
|---|---|
Formule moléculaire |
C11H8BrF3N4O2S |
Poids moléculaire |
397.17 g/mol |
Nom IUPAC |
4-bromo-2-cyano-N,N-dimethyl-6-(trifluoromethyl)benzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H8BrF3N4O2S/c1-18(2)22(20,21)19-8-4-6(11(13,14)15)3-7(12)10(8)17-9(19)5-16/h3-4H,1-2H3 |
Clé InChI |
NUXCNUDGXUKOBN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C2=C(C(=CC(=C2)C(F)(F)F)Br)N=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


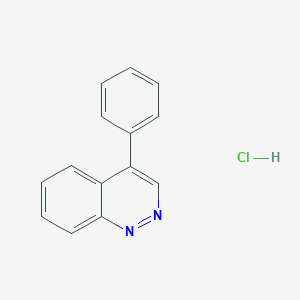
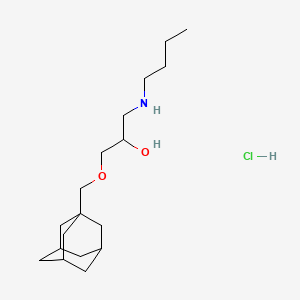
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
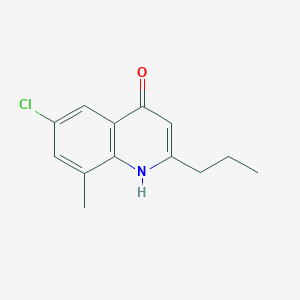

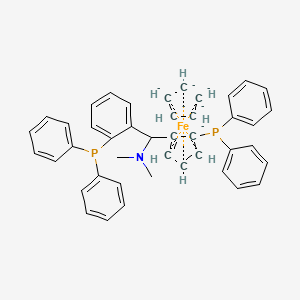
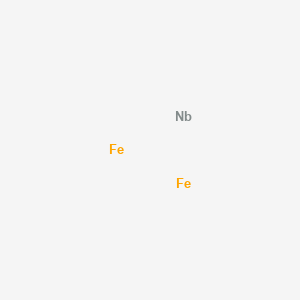

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
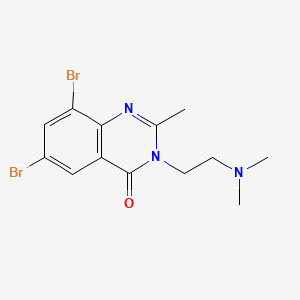
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
